Cas no 101708-69-4 (Pyrazine,5,6-diethyl-2,3-dihydro-2-methyl-)

101708-69-4 structure
Productnaam:Pyrazine,5,6-diethyl-2,3-dihydro-2-methyl-
Pyrazine,5,6-diethyl-2,3-dihydro-2-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Pyrazine,5,6-diethyl-2,3-dihydro-2-methyl-
- 1-(3-CYCLOPENTEN-1-YL)-PIPERAZINE
- 5,6-Diethyl-2-methyl-2,3-dihydropyrazine
- Pyrazine, 5,6-diethyl-2,3-dihydro-2-methyl- (9CI)
- 2,3-diethyl-5-methyl-5,6-dihydropyrazine
- 5,6-DIETHYL-2,3-DIHYDRO-2-METHYL-PYRAZINE
- AC1O581I
- ACMC-20m4qf
- AG-D-09019
- CTK4A0130
- SureCN7115129
- SCHEMBL7115129
- 101708-69-4
- DTXSID60423918
- LTRVKBLOHFHYCL-UHFFFAOYSA-N
- DTXCID80374756
- DB-289048
- Pyrazine, 5,6-diethyl-2,3-dihydro-2-methyl-
-
- Inchi: InChI=1S/C9H16N2/c1-4-8-9(5-2)11-7(3)6-10-8/h7H,4-6H2,1-3H3
- InChI-sleutel: LTRVKBLOHFHYCL-UHFFFAOYSA-N
- LACHT: C(C1C(CC)=NC(C)CN=1)C
Berekende eigenschappen
- Exacte massa: 152.13148
- Monoisotopische massa: 152.131348519g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 192
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 24.7Ų
- XLogP3: 0.5
Experimentele eigenschappen
- PSA: 24.72
- LogboekP: 0.96170
Pyrazine,5,6-diethyl-2,3-dihydro-2-methyl- Gerelateerde literatuur
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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